![molecular formula C19H14N2OS B2436743 2-oxo-1-[(2E)-3-phenylprop-2-en-1-yl]-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile CAS No. 692738-04-8](/img/structure/B2436743.png)

2-oxo-1-[(2E)-3-phenylprop-2-en-1-yl]-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

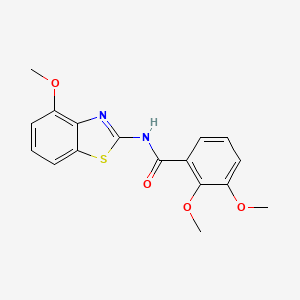

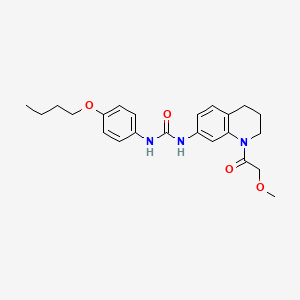

The compound “2-oxo-1-[(2E)-3-phenylprop-2-en-1-yl]-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile” is a complex organic molecule. It contains a pyridine ring, which is a basic six-membered ring with one nitrogen atom. It also has a thiophene ring, which is a five-membered ring with one sulfur atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and thiophene rings, along with the phenyl group. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyridine ring, for example, is susceptible to electrophilic substitution, while the carbon-nitrogen triple bond in the nitrile group can undergo addition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar nitrile group and the aromatic rings could influence its solubility, boiling point, and other properties .Scientific Research Applications

Synthesis and Structural Analysis

- A study by Ignatovich et al. (2015) demonstrated the synthesis of 6,6-dimethyl-2-oxo-4-{2-[5-alkylsilyl(germyl)]furan(thiophen)-2-yl}vinyl-5,6-dihydro-2H-pyran-3-carbonitriles, closely related to the compound , using piperidine acetate as a catalyst. They also explored the impact of the heterocycle and organoelement substituent on cytotoxicity and matrix metalloproteinase inhibition (Ignatovich et al., 2015).

- Dyachenko and Dyachenko (2015) reported on one-pot condensations leading to new 4-unsubstituted derivatives of 2-oxo(thioxo)-1,2-dihydropyridine-3-carbonitrile, which is structurally similar to the specified compound (Dyachenko & Dyachenko, 2015).

Biological Activity

- Elewa et al. (2021) synthesized a derivative of this compound and evaluated its antibacterial and antitumor activities. This indicates potential applications in medical research and pharmacology (Elewa et al., 2021).

- Mishriky and Moustafa (2013) synthesized a compound through nucleophilic substitution, which could have implications for further biological activity research (Mishriky & Moustafa, 2013).

Optical and Electronic Properties

- Roushdy et al. (2019) studied a compound with a similar structure, focusing on its optical absorption and potential in optoelectronic devices, suggesting applications in material science (Roushdy et al., 2019).

Anticancer Applications

- A study by Abadi et al. (2010) on similar compounds showed tumor cell growth inhibitory activity, indicating its potential as a therapeutic agent (Abadi et al., 2010).

Corrosion Inhibition

- Ibraheem (2019) synthesized a derivative of 1,2-dihydropyridine-3-carbonitrile, demonstrating its use as a corrosion inhibitor, which could have industrial applications (Ibraheem, 2019).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-oxo-1-[(E)-3-phenylprop-2-enyl]-4-thiophen-2-ylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2OS/c20-14-17-16(18-9-5-13-23-18)10-12-21(19(17)22)11-4-8-15-6-2-1-3-7-15/h1-10,12-13H,11H2/b8-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUYXJZBWYVMDU-XBXARRHUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCN2C=CC(=C(C2=O)C#N)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CN2C=CC(=C(C2=O)C#N)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-ethylbenzo[d]thiazol-2-yl)-5-(2-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2436662.png)

![4,4,4-trifluoro-3-oxo-N-[3-(trifluoromethyl)phenyl]-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide](/img/structure/B2436666.png)

![2-[4-(pyridin-2-yl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2436669.png)

![(1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol](/img/structure/B2436670.png)

![3-(4-fluorophenyl)-1-(2-oxo-2-(piperidin-1-yl)ethyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2436681.png)